molecular formula C15H19NO B2588617 Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone CAS No. 1210236-18-2

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2588617
CAS No.: 1210236-18-2
M. Wt: 229.323
InChI Key: NSOIUWZLJRXMQU-UHFFFAOYSA-N
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Description

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyclobutyl group attached to a methanone moiety, which is further connected to a 3-phenylpyrrolidin-1-yl group. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Preparation Methods

The synthesis of Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and 3-phenylpyrrolidin-1-yl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Cyclobutyl Intermediate Preparation: This can be achieved through cyclization reactions involving suitable precursors.

    3-Phenylpyrrolidin-1-yl Intermediate Preparation: This involves the formation of the pyrrolidine ring, often through cycloaddition reactions.

    Coupling Reactions: The final step involves coupling the cyclobutyl and 3-phenylpyrrolidin-1-yl intermediates under specific reaction conditions to form this compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    Cyclobutyl(2-phenylpyrrolidin-1-yl)methanone: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.

    Cyclobutyl(3-phenylpyrrolidin-2-yl)methanone: Another similar compound with a different position of the phenyl group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

cyclobutyl-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-7-4-8-13)16-10-9-14(11-16)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOIUWZLJRXMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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